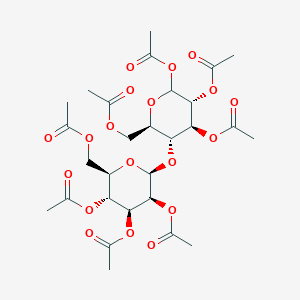
(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C16H13NO3S . It has a molecular weight of 299.34 . The compound contains a cyano group (-CN), a phenyl group (C6H5-), a vinyl group (CH=CH2), and a 4-methylbenzenesulfonate group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the vinyl group, the cyano group, and the 4-methylbenzenesulfonate group . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the cyano group, the vinyl group, and the 4-methylbenzenesulfonate group. The cyano group could undergo addition reactions, the vinyl group could participate in various addition and substitution reactions, and the 4-methylbenzenesulfonate group could act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano group could increase the polarity of the compound, affecting its solubility in different solvents. The vinyl group could make the compound more reactive, and the 4-methylbenzenesulfonate group could influence the compound’s acidity .Wissenschaftliche Forschungsanwendungen
- Nonlinear Optical Crystals
- Field : Physics and Material Science .
- Application : This compound is used in the development of organic nonlinear optical crystals .
- Method : The compound is used to create acentric core structures in these crystals. These structures exhibit high macroscopic second-order optical nonlinearity .
- Results : The crystals developed using this compound have shown comparable or enhanced physical properties compared to DAST crystals . They have promising THz photonic applications .
- Organic Synthesis
- Field : Organic Chemistry .
- Application : Compounds similar to “(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate” are used in organic synthesis .
- Method : These compounds are used as catalysts in reactions such as acetalization of an aldehyde and Fischer–Speier esterification .
- Results : The use of these compounds as catalysts can increase the efficiency of the reactions .
- Nonlinear Optical Applications
- Field : Photonics .
- Application : Compounds similar to “(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate” are used in the development of organic nonlinear optical crystals .
- Method : These compounds are used to create acentric core structures in these crystals. These structures exhibit high macroscopic second-order optical nonlinearity .
- Results : The crystals developed using this compound have shown comparable or enhanced physical properties compared to DAST crystals . They have promising THz photonic applications .
Eigenschaften
IUPAC Name |
[(E)-2-cyano-1-phenylethenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-13-7-9-15(10-8-13)21(18,19)20-16(11-12-17)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBOQXDGEBWWOM-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC#N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/C(=C/C#N)/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442883 |
Source


|
| Record name | GD-0756 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate | |
CAS RN |
237435-26-6 |
Source


|
| Record name | GD-0756 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1354683.png)












